molecular formula C29H20N4O2 B10880176 2-(4-methoxyphenyl)-14-phenyl-14H-benzo[7,8]chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

2-(4-methoxyphenyl)-14-phenyl-14H-benzo[7,8]chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B10880176
M. Wt: 456.5 g/mol
InChI Key: BIJYHQPTGHNBOG-UHFFFAOYSA-N
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Description

This compound belongs to a class of heterocyclic molecules with a complex fused-ring system. Its structure combines elements from pyrimidine, triazole, and chromene, resulting in a unique scaffold. Let’s break it down:

    Pyrimidine Ring: The central core consists of a pyrimidine ring (a six-membered ring containing two nitrogen atoms).

    Triazole Ring: Fused to the pyrimidine is a triazole ring (a five-membered ring containing three nitrogen atoms).

    Chromene Moiety: The chromene portion adds aromaticity and complexity.

Preparation Methods

Synthetic Routes:: Several synthetic routes lead to this compound. One common approach involves cyclization reactions between appropriately functionalized precursors. For instance:

    Multicomponent Reaction (MCR): A multicomponent reaction involving a pyrimidine precursor, an aldehyde, and a hydrazine derivative can yield the desired triazolopyrimidine scaffold.

    Heterocyclization: Another method involves heterocyclization of a suitable precursor containing both pyrimidine and triazole moieties.

Reaction Conditions::
  • These reactions typically occur under mild conditions, often using catalysts or reagents to promote cyclization.
  • Solvents like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide) are commonly employed.
  • Temperature and reaction time vary based on the specific synthetic route.

Industrial Production:: While industrial-scale production details are proprietary, research labs and pharmaceutical companies explore scalable methods for large-scale synthesis.

Chemical Reactions Analysis

Reactivity::

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of new functional groups.

    Reduction: Reduction processes may modify the aromatic rings or other substituents.

    Substitution: Substitution reactions can occur at various positions on the heterocyclic rings.

Common Reagents::

    Hydrazine derivatives: Used for triazole formation.

    Aldehydes: Participate in MCRs.

    Metal catalysts: Facilitate cyclization.

Major Products:: The primary product is the fused triazolopyrimidine scaffold. Depending on the specific reaction conditions, regioisomers may form.

Scientific Research Applications

This compound finds applications across disciplines:

    Medicine: Researchers investigate its potential as a novel drug candidate, especially in cancer therapy.

    Chemistry: Its unique structure inspires synthetic chemists to explore new reactions and methodologies.

    Biology: Biologists study its effects on cellular processes and pathways.

Mechanism of Action

    CDK2 Inhibition: The compound inhibits cyclin-dependent kinase 2 (CDK2), a key regulator of cell cycle progression. By disrupting CDK2 activity, it selectively targets tumor cells.

    Apoptosis Induction: It triggers programmed cell death (apoptosis) in cancer cells, contributing to its cytotoxic effects.

Comparison with Similar Compounds

    Uniqueness: The fused triazolopyrimidine scaffold sets it apart.

    Similar Compounds: While I don’t have an exhaustive list, related compounds include pyrazolo[3,4-d]pyrimidines and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines[,].

Properties

Molecular Formula

C29H20N4O2

Molecular Weight

456.5 g/mol

IUPAC Name

6-(4-methoxyphenyl)-2-phenyl-12-oxa-5,7,8,10-tetrazapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-1(13),3(11),4,6,9,14,16,18,20-nonaene

InChI

InChI=1S/C29H20N4O2/c1-34-21-14-11-20(12-15-21)27-31-28-25-24(19-8-3-2-4-9-19)23-16-13-18-7-5-6-10-22(18)26(23)35-29(25)30-17-33(28)32-27/h2-17,24H,1H3

InChI Key

BIJYHQPTGHNBOG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C=NC4=C(C3=N2)C(C5=C(O4)C6=CC=CC=C6C=C5)C7=CC=CC=C7

Origin of Product

United States

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